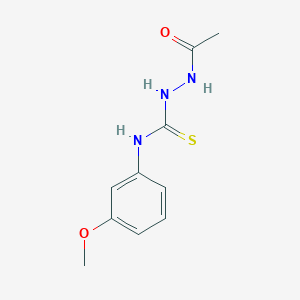

2-acetyl-N-(3-methoxyphenyl)hydrazinecarbothioamide

Übersicht

Beschreibung

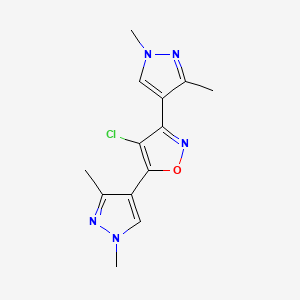

2-acetyl-N-(3-methoxyphenyl)hydrazinecarbothioamide is a compound of interest due to its structural features, which include a hydrazinecarbothioamide moiety combined with a 3-methoxyphenyl group. This combination suggests potential for a variety of chemical reactions and biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone in the presence of a solvent like ethanol. For instance, (E)-2-(3-Hydroxy-4-methoxybenzylidene)Hydrazinecarbothioamide was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol (Channar et al., 2019). This method could be adapted for the synthesis of 2-acetyl-N-(3-methoxyphenyl)hydrazinecarbothioamide by choosing suitable starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-acetyl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been elucidated using techniques like FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. These compounds often exhibit interesting intermolecular interactions, as detailed in studies of related thiosemicarbazones (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides, including those structurally related to our compound of interest, participate in various chemical reactions, forming coordination compounds with metals, demonstrating antimicrobial activities, and acting as ligands in complex formations (Gulea et al., 2019). These reactions underscore the compound's versatility in forming biologically active complexes and its potential for further chemical transformations.

Physical Properties Analysis

While specific physical properties of 2-acetyl-N-(3-methoxyphenyl)hydrazinecarbothioamide are not directly reported, related compounds show varied solubility, melting points, and crystalline structures, which can be influenced by the specific substituents and the molecular geometry (Ali et al., 2019).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamides, including reactivity, stability, and the ability to form complexes with metals, highlight their potential in synthesis and application in various fields. Their interaction with metals and ability to act as ligands are particularly notable, indicating their usefulness in coordination chemistry and potential biological applications (Hakimi et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Researchers have synthesized various substituted derivatives of hydrazinecarbothioamides, including 2-acetyl-N-(3-methoxyphenyl)hydrazinecarbothioamide, to evaluate their antibacterial efficacy. These compounds were characterized through elemental and spectral analysis and tested against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent antibacterial properties, with minimal inhibitory concentration (MIC) values indicating significant effectiveness against bacterial growth. This suggests potential applications in developing new antibacterial agents (Kaur et al., 2011).

Crystal Structural Investigations and DFT Calculations

Another study focused on the crystal and molecular structures of new thiosemicarbazones derived from hydrazinecarbothioamide compounds, confirmed by single crystal X-ray diffraction, NMR, and UV-vis spectroscopy. Density Functional Theory (DFT) calculations were performed to optimize the molecular orbital geometries, providing insights into the electronic structures and potential chemical reactivity of these compounds. This research lays the groundwork for understanding the structural and electronic foundations of thiosemicarbazone derivatives, which could be pivotal for their application in various scientific domains (Anderson et al., 2016).

Fluorescence Monitoring and Imaging

The development of fluorescent sensors based on hydrazine derivatives for monitoring hydrazine levels in biological and environmental samples has been explored. One study demonstrated a flavonoid-based sensor for hydrazine that showed enhanced fluorescence in the presence of hydrazine, indicating its utility for sensitive and selective detection. Such sensors could be instrumental in environmental monitoring and assessing hydrazine's biotoxic effects, offering a non-invasive tool for real-time tracking in various contexts (Liu et al., 2014).

Targeting Specific Cancer Cell Lines

Research into lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides has shown promising results in targeting the HER-2 overexpressed breast cancer cell line SKBr-3. These compounds were synthesized and evaluated in vitro, with some showing significant activity against the cancer cells. The most potent compound demonstrated an ability to inhibit cellular proliferation via DNA degradation, highlighting a potential therapeutic application in cancer treatment (Bhat et al., 2015).

Eigenschaften

IUPAC Name |

1-acetamido-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-7(14)12-13-10(16)11-8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H,12,14)(H2,11,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNOVWFVKPRIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetyl-N-(3-methoxyphenyl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)

![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)

![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)

![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)

![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)